1-Chloro-1-(3-chloro-4-mercaptophenyl)propan-2-one

Description

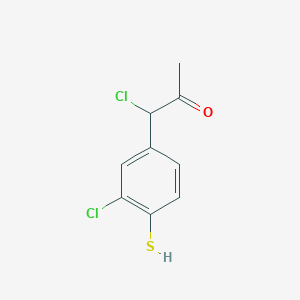

1-Chloro-1-(3-chloro-4-mercaptophenyl)propan-2-one is a chlorinated aromatic ketone characterized by a propan-2-one backbone substituted at position 1 with both a chlorine atom and a 3-chloro-4-mercaptophenyl group. The mercapto (-SH) group on the phenyl ring introduces unique reactivity, including hydrogen-bonding capabilities and redox activity, while the chlorine substituents influence electronic and steric properties. This compound is of interest in organic synthesis, particularly as a precursor for heterocycles and functional materials, though its specific applications require further exploration .

Properties

Molecular Formula |

C9H8Cl2OS |

|---|---|

Molecular Weight |

235.13 g/mol |

IUPAC Name |

1-chloro-1-(3-chloro-4-sulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C9H8Cl2OS/c1-5(12)9(11)6-2-3-8(13)7(10)4-6/h2-4,9,13H,1H3 |

InChI Key |

DQEVABCWZFAXIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=C(C=C1)S)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, physicochemical properties, and functional roles.

Structural Analogs with Hydrazinylidene Substituents

1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one

- Structure : Replaces the mercaptophenyl group with a hydrazinylidene moiety attached to a 4-methoxyphenyl ring.

- Properties :

- Applications : Intermediate for pyrazole synthesis, leveraging the reactivity of the hydrazone group .

1-Chloro-1-[(4-methylphenyl)hydrazinylidene]propan-2-one

- Structure : Features a 4-methylphenyl-hydrazinylidene group instead of the mercaptophenyl substituent.

- Similar hydrogen-bonding patterns as the methoxy derivative, but with altered crystal packing due to methyl’s non-polar nature .

Key Contrast : The target compound’s mercapto group enables stronger hydrogen bonding (S–H⋯O) compared to hydrazinylidene derivatives (N–H⋯O), which may enhance solubility in polar solvents .

Analogs with Halogen-Substituted Phenyl Groups

1-(4-Chlorophenylimino)-1-(phenylhydrazono)-propan-2-one

- Structure: Contains a 4-chlorophenylimino group and a phenylhydrazono substituent.

- Properties: Exhibits corrosion inhibition efficiencies of 88.3–91.3%, slightly lower than brominated analogs (90.4–93.2%) due to chlorine’s reduced electron-withdrawing effect compared to bromine . Molecular planarity is disrupted by the imino group, affecting π-π stacking interactions .

1-(4-Bromophenylimino)-1-(phenylhydrazono)-propan-2-one

- Structure : Bromine replaces chlorine at the phenyl para position.

- Properties :

Key Contrast : The target compound’s 3-chloro-4-mercaptophenyl group combines chlorine’s electronic effects with the thiol’s nucleophilicity, offering dual functionality in catalysis or coordination chemistry .

Analogs with Aliphatic or Cyclic Substituents

1-(4-Chlorophenyl)-2-cyclopropyl-propan-1-one

- Structure : Cyclopropyl group replaces the mercaptophenyl moiety.

- Properties :

1-(3-(Chloromethyl)-2-mercaptophenyl)propan-1-one

- Structure : Chloromethyl and mercapto groups on adjacent phenyl positions.

- Properties: pKa of 5.47 (predicted) indicates moderate acidity for the thiol group, comparable to the target compound . Boiling point (353.9°C predicted) suggests higher thermal stability than non-thiol derivatives .

Key Contrast : The target compound’s 3-chloro-4-mercaptophenyl group provides a meta-chloro substituent, which may direct electrophilic substitution reactions differently compared to para-substituted analogs .

Crystallographic and Spectral Comparisons

The absence of crystallographic data for the target compound highlights a research gap. Based on analogs, its crystal structure is expected to exhibit S–H⋯O hydrogen bonds and Cl⋯Cl halogen interactions, influencing packing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.